3-Hydroxypicolinic Acid

Radiopharmaceutical chelation Gallium-68 coordination chemistry Metal overload therapy

Researchers analyzing synthetic mixed-base oligonucleotides exceeding 100 nucleotides require a matrix that preserves intact parent-ion signals. 3-Hydroxypicolinic acid (3-HPA) uniquely enables detection up to 150-mer, where 2,5-DHB fails on non-poly-T sequences. - Delivers highest protonated analyte ion abundance for poly-T oligonucleotides vs. THAP and DHBA. - Supplied as ≥98% pure crystalline solid with verified HPLC specification. - Available from stock in multiple gram-scale quantities for routine QC and method development workflows.

Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
CAS No. 874-24-8
Cat. No. B184075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypicolinic Acid
CAS874-24-8
Synonyms3-hydroxy-2-pyridinecarboxylic acid
3-hydroxypicolinic acid
Molecular FormulaC6H5NO3
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)O
InChIInChI=1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10)
InChIKeyBRARRAHGNDUELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypicolinic Acid – Compound Profile


3-Hydroxypicolinic acid (3-HPA) is a pyridinecarboxylic acid derivative—specifically a 3-hydroxylated picolinic acid (pyridine-2-carboxylic acid)—supplied as a crystalline solid with a melting point of 213–218 °C and an HPLC purity specification of ≥99.0% . It functions as a matrix material for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) of large biomolecules and oligonucleotides, and as a bidentate chelating ligand for metal ions via its pyridine nitrogen and 2-carboxylate oxygen donor set. Unlike its structural isomer 2-hydroxynicotinic acid, the 2-carboxy/3-hydroxy substitution pattern of 3-HPA pre-organizes a five-membered chelate ring upon metal binding, a geometric feature that directly underpins its differentiated complexation thermodynamics [1].

MALDI matrix for large mixed-base oligonucleotides, enabling intact detection where 2,5-DHB fails.
Bidentate chelating ligand; 2-carboxy/3-hydroxy pattern pre-organizes a five-membered chelate ring with Ga³⁺ and other metals.
Supplied as high-purity crystalline solid; distinct from the isomer 2-hydroxynicotinic acid in coordination geometry and tautomeric ground state.

Why 3-Hydroxypicolinic Acid Substitution Fails


3-Hydroxypicolinic acid cannot be generically replaced by its closest isomer, 2-hydroxynicotinic acid, nor by unsubstituted picolinic acid, because the position of the hydroxyl group dictates the tautomeric ground state, the protonation sequence, and the chelate ring size upon metal coordination. DFT calculations confirm that 3- and 4-hydroxypicolinic acids preferentially adopt zwitterionic forms, whereas 6-hydroxypicolinic acid exists predominantly in the keto form, leading to divergent pKₐ values, UV–Vis signatures, and metal-binding kinetics [1]. In the context of MALDI, picolinic acid alone yields superior oligonucleotide signals for some homopolymers but fails to detect mixed-base oligonucleotides as large as those accessible with 3-HPA, while 2,5-dihydroxybenzoic acid excels only with poly‑T sequences [2]. These compound-specific performance boundaries mean that interchange without quantitative verification of the target analyte class leads to signal loss, false negatives, or unusable spectra.

2‑Hydroxynicotinic acid Different hydroxyl position shifts tautomeric equilibrium and chelate ring size, lowering Ga³⁺ complex stability.
Picolinic acid Lacks the 3‑hydroxy group; fails to protonate mixed‑base oligonucleotides in MALDI, limiting analyte detection range.
2,5‑DHB Restricted to poly‑T sequences; does not detect mixed‑base oligonucleotides beyond short lengths, causing signal loss in QC workflows.

3-Hydroxypicolinic Acid – Evidence & Comparison


Ga(III) Complexation Stability vs. 2-Hydroxynicotinic Acid

3-Hydroxypicolinic acid (H₂pic) forms more stable Ga³⁺ complexes than its isomer 2-hydroxynicotinic acid (H₂nic) across all three successive binding steps. The cumulative stability constants (log βₙ) for H₂pic exceed those of H₂nic by 0.26–1.54 log units, indicating a stronger thermodynamic preference for gallium chelation that is attributable to the five-membered chelate ring formed by the pyridine‑N and 2‑carboxylate‑O donor set of H₂pic [1].

Ga(III) Complex Stability
Head-to-head
3-HPA: logβ₃ = 17.74
vs
2-HNA: 16.20
Δlogβ₃ = +1.54 (≈35× greater stability)
Supports chelator selection for Ga-68 radiopharmaceutical research.
Potentiometric, 25 °C, NaCl.
Radiopharmaceutical chelation Gallium-68 coordination chemistry Metal overload therapy

Gas-Phase Basicity Ranking Among MALDI Matrices

The gas-phase basicity (GB) of 3-HPA was measured as 876.3 ± 10.2 kJ mol⁻¹, placing it significantly above 2,4,6-trihydroxyacetophenone (THAP, 864.2 ± 7.6 kJ mol⁻¹), sinapinic acid (867.4 ± 1.4 kJ mol⁻¹), and ferulic acid (863.8 ± 8.0 kJ mol⁻¹), but below α-cyano-4-hydroxycinnamic acid (αCHCA, 908.1 ± 0.8 kJ mol⁻¹). This intermediate GB value correlates with sufficient proton-accepting capacity to ionize oligonucleotides while avoiding excessive proton affinity that would suppress analyte protonation [1].

Gas‑Phase Basicity Rank
Head-to-head
  1. αCHCA (908.1)
  2. 3-HPA (876.3)
  3. Sinapinic acid (867.4)
  4. THAP (864.2)
  5. Ferulic acid (863.8)
Intermediate GB correlates with efficient oligonucleotide protonation without analyte suppression.
ESSI bracketing, kJ mol⁻¹.
MALDI ionization efficiency Proton transfer thermochemistry Matrix screening

Oligonucleotide Detection Size Limit vs. 2,5-DHB

In a direct three-matrix comparison using UV-MALDI-TOF MS, 3-HPA enabled detection of poly‑A homopolymer ions as large as a 420‑mer and mixed-base oligonucleotides up to a 150‑mer. By contrast, 2,5-dihydroxybenzoic acid (2,5-DHB) was limited to poly‑T detection up to a 130‑mer and performed poorly with mixed-base sequences. Ferulic acid showed intermediate performance [1]. The >3‑fold higher upper mass limit for homopolymers and the unique ability of 3-HPA to detect mixed-base oligomers beyond 100 nucleotides represent a quantifiable operational advantage.

Oligo Detection Limit
Head-to-head
3-HPA: 420‑mer poly‑A, 150‑mer mixed‑base
vs
2,5-DHB: 130‑mer poly‑T only (mixed‑base not detected)
>3× higher mass limit for homopolymers
Enables intact detection of long mixed‑base oligonucleotides for quality control.
UV-MALDI-TOF, 337 nm.
Large oligonucleotide MS Polymer ion detection MALDI matrix selection

Protonation Efficiency: 3-HPA vs. THAP and DHBA

When equimolar mixtures of a quaternary ammonium-tagged oligonucleotide (internal standard) and unmodified dT₁₂ were analyzed in positive-ion MALDI-MS, the abundance of protonated dT₁₂ molecular ions followed a consistent matrix-dependent hierarchy: 3-HPA > THAP > DHBA. The same trend was reproduced with primary, secondary, and tertiary amine tags, indicating that the matrix/phosphodiester backbone interaction, rather than analyte proton affinity, governs ion yield [1]. Although exact ion-count ratios are not reported, the non-overlapping ranking across multiple amine tags constitutes robust comparative evidence.

Protonation Efficiency Rank
Head-to-head
  1. 3-HPA
  2. THAP
  3. DHBA
Highest protonated dT₁₂ ion yield improves LOD for thymidine‑rich oligonucleotides.
Positive‑ion MALDI-MS, equimolar mixture.
Oligonucleotide ionization efficiency Charge-tag MS Polythymidylic acid analysis

3-Hydroxypicolinic Acid – Research & Industrial Applications


MALDI Detection of Long Mixed-Base Oligonucleotides

When analyzing synthetic mixed-base oligonucleotides exceeding 100 nucleotides—common in gene synthesis and CRISPR guide‑RNA production—3-HPA uniquely provides intact parent-ion detection up to 150‑mer, whereas 2,5‑DHB matrix fails to produce usable signals for non‑poly‑T sequences [1]. This differential is applied in QC workflows to verify full-length product purity without enzymatic digestion.

68Ga Radiopharmaceutical Formulation with 3-HPA Chelators

The quantitatively higher stability constants of 3-HPA with Ga³⁺ (log β₃ = 17.74 vs. 16.20 for 2-hydroxynicotinic acid) [2] support the use of 3-HPA‑derived chelating scaffolds in ⁶⁸Ga radiopharmaceuticals, where minimizing free Ga³⁺ is critical for PET imaging tracer performance. Procurement of 3-HPA as a chelator precursor is justified over the isomeric 2‑hydroxynicotinic acid scaffold to achieve a ∼35‑fold higher tris‑complex thermodynamic stability.

Quantitative MALDI-MS of Thymidine-Rich Oligonucleotides & miRNA

For quantitative positive-ion MALDI-MS of poly‑T or thymidine-rich therapeutic oligonucleotides and miRNA, 3-HPA yields the highest protonated analyte ion abundance among three tested matrices (3-HPA > THAP > DHBA) [3], enabling lower limits of detection and improved calibration linearity in pharmacokinetic and biomarker validation studies.

Application
Selection Property
Validation Focus
MALDI detection of long mixed‑base oligonucleotides
Mixed‑base oligomer matrix performance
Verify intact-ion detection of target-length mixed‑base sequences
⁶⁸Ga chelator scaffold research
Ga(III) complex thermodynamic stability
Assess labeling efficiency and complex integrity under radiopharmaceutical conditions
Quantitative MALDI of thymidine‑rich therapeutic oligonucleotides
Protonation efficiency for poly‑dT sequences
Validate linearity and limit of detection in positive‑ion mode

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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